molecular formula C9H5ClF2O2 B1428486 4-Chloro-3,5-difluorocinnamic acid CAS No. 1163258-83-0

4-Chloro-3,5-difluorocinnamic acid

Cat. No.: B1428486
CAS No.: 1163258-83-0
M. Wt: 218.58 g/mol
InChI Key: XWQMRFBOVAOGAA-OWOJBTEDSA-N
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Description

4-Chloro-3,5-difluorocinnamic acid is a chemical compound that belongs to the class of cinnamic acid derivatives. It is characterized by the presence of a chloro group at the 4-position and two fluorine atoms at the 3- and 5-positions on the phenyl ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-difluorocinnamic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-difluorocinnamic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

4-Chloro-3,5-difluorocinnamic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorocinnamic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3,5-difluorocinnamic acid include other cinnamic acid derivatives with different substituents on the phenyl ring. Examples include:

  • 3,5-Difluorocinnamic acid
  • 4-Chlorocinnamic acid
  • 3,5-Dichlorocinnamic acid

Uniqueness

This compound is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-chloro-3,5-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2O2/c10-9-6(11)3-5(4-7(9)12)1-2-8(13)14/h1-4H,(H,13,14)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMRFBOVAOGAA-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1F)Cl)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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